Bienvenue dans la boutique en ligne BenchChem!

6,7,8-Trichloroimidazo[1,2-b]pyridazine

Medicinal Chemistry Physicochemical Properties Drug Design

6,7,8-Trichloroimidazo[1,2-b]pyridazine (CAS: 7190-80-9) is a heterocyclic compound featuring a fused imidazole-pyridazine ring system with three chlorine atoms at the 6, 7, and 8 positions. This high degree of halogenation defines its utility as a versatile synthetic building block in medicinal chemistry, particularly for generating focused libraries of kinase inhibitors.

Molecular Formula C6H2Cl3N3
Molecular Weight 222.5 g/mol
Cat. No. B8549037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trichloroimidazo[1,2-b]pyridazine
Molecular FormulaC6H2Cl3N3
Molecular Weight222.5 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=C(C(=N2)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl3N3/c7-3-4(8)6-10-1-2-12(6)11-5(3)9/h1-2H
InChIKeyMQAWJHJFIZUKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8-Trichloroimidazo[1,2-b]pyridazine: A Polyhalogenated Scaffold for Kinase-Targeted Library Synthesis


6,7,8-Trichloroimidazo[1,2-b]pyridazine (CAS: 7190-80-9) is a heterocyclic compound featuring a fused imidazole-pyridazine ring system with three chlorine atoms at the 6, 7, and 8 positions [1]. This high degree of halogenation defines its utility as a versatile synthetic building block in medicinal chemistry, particularly for generating focused libraries of kinase inhibitors [2]. The core imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, recognized for its ability to bind ATP pockets of various kinases, including TAK1, CDK12/13, and ROCK2, with nanomolar potency [2].

Why 6,7,8-Trichloroimidazo[1,2-b]pyridazine Cannot Be Directly Substituted by Mono- or Dichlorinated Analogs


Generic substitution of 6,7,8-trichloroimidazo[1,2-b]pyridazine with less halogenated analogs (e.g., 6-chloro or 6,8-dichloro derivatives) is not chemically or pharmacologically equivalent. The presence of three chlorine atoms significantly alters both physicochemical properties and synthetic utility. Specifically, the logP of the trichloro compound is 2.69, compared to 1.38 for 6-chloroimidazo[1,2-b]pyridazine and 2.04 for 6,8-dichloroimidazo[1,2-b]pyridazine [1]. This ~1.3 log unit increase in lipophilicity directly impacts membrane permeability and binding to hydrophobic kinase pockets [2]. Furthermore, the three reactive C-Cl bonds provide orthogonal handles for sequential nucleophilic aromatic substitution (SNAr) or cross-coupling, enabling divergent library synthesis from a single scaffold—a capability not offered by mono- or dichlorinated analogs [1].

Quantitative Differentiation of 6,7,8-Trichloroimidazo[1,2-b]pyridazine vs. Chlorinated Analogs for Procurement Decisions


Increased Lipophilicity (LogP) of 6,7,8-Trichloroimidazo[1,2-b]pyridazine Relative to Less Halogenated Analogs

6,7,8-Trichloroimidazo[1,2-b]pyridazine exhibits a logP of 2.69, which is 1.31 units higher than 6-chloroimidazo[1,2-b]pyridazine (logP = 1.38) and 0.65 units higher than 6,8-dichloroimidazo[1,2-b]pyridazine (logP = 2.04) [1]. This substantial increase in lipophilicity arises from the additional chlorine substitution and directly influences membrane permeability and hydrophobic target engagement [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Molecular Weight and Halogen Content as a Measure of Synthetic Handle Density

6,7,8-Trichloroimidazo[1,2-b]pyridazine possesses three C-Cl bonds (Mol Wt = 222.5 g/mol), compared to one C-Cl bond in 6-chloroimidazo[1,2-b]pyridazine (Mol Wt = 153.57 g/mol) and two in 6,8-dichloroimidazo[1,2-b]pyridazine (Mol Wt = 188.01 g/mol) [1]. Each chlorine atom serves as a potential site for SNAr or cross-coupling, enabling sequential and orthogonal derivatization to access a broader chemical space from a single intermediate [2].

Organic Synthesis Scaffold Diversification Parallel Chemistry

Structural Congruence with Potent Kinase Inhibitor Scaffolds Validated in TAK1 and CDK12/13 Programs

Imidazo[1,2-b]pyridazine derivatives have been optimized to yield potent kinase inhibitors: a lead compound (26) inhibits TAK1 with an IC50 of 55 nM, and compound 24 inhibits CDK12 with an IC50 of 15.5 nM [1][2]. The 6,7,8-trichloro substitution pattern on the imidazo[1,2-b]pyridazine core is structurally congruent with key pharmacophores in these high-potency leads, which often rely on halogenated aromatic systems for optimized binding interactions [3].

Kinase Inhibition Cancer Therapeutics Lead Discovery

Recommended Applications of 6,7,8-Trichloroimidazo[1,2-b]pyridazine Based on Evidence-Based Differentiation


Divergent Synthesis of Polyfunctionalized Kinase Inhibitor Libraries

Due to its three distinct C-Cl bonds, 6,7,8-trichloroimidazo[1,2-b]pyridazine is an ideal core for generating diverse compound collections via sequential SNAr or Suzuki-Miyaura cross-coupling. This divergent approach maximizes chemical space exploration with minimal synthetic steps, directly addressing the need for efficient lead generation in kinase drug discovery programs [1][2].

Optimization of Lipophilic Kinase Binders

The elevated logP of 2.69 makes this scaffold particularly suitable for targeting kinases with deep, hydrophobic ATP-binding pockets, such as TAK1 or certain receptor tyrosine kinases. Procuring this compound allows medicinal chemists to begin optimization from a more lipophilic starting point, potentially improving cellular permeability and target engagement without extensive initial derivatization [1].

Synthesis of Advanced Intermediates for Patent-Protected Kinase Modulators

The imidazo[1,2-b]pyridazine core is a key substructure in numerous patented kinase inhibitors, including those targeting MK2, IKKβ, and ROCK2 [2][3]. 6,7,8-Trichloroimidazo[1,2-b]pyridazine serves as a direct precursor for introducing diverse amines and aryl groups at positions 6, 7, and 8, enabling the rapid generation of patentable analogs around this validated pharmacophore.

Quote Request

Request a Quote for 6,7,8-Trichloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.